3-Methoxypyrazine-2-carbaldehyde

概述

描述

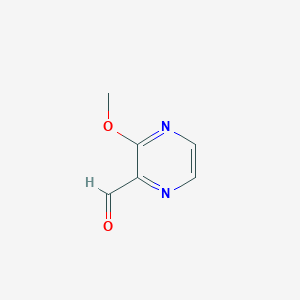

3-Methoxypyrazine-2-carbaldehyde: is a heterocyclic organic compound with the molecular formula C6H6N2O2 It is part of the pyrazine family, which is known for its aromatic properties and presence in various natural and synthetic substances This compound is characterized by a pyrazine ring substituted with a methoxy group at the third position and an aldehyde group at the second position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyrazine-2-carbaldehyde typically involves the reaction of pyrazine derivatives with methoxy and aldehyde functional groups. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process typically includes steps such as purification through distillation or crystallization to obtain the desired compound in high purity.

化学反应分析

Types of Reactions: 3-Methoxypyrazine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products:

Oxidation: 3-Methoxypyrazine-2-carboxylic acid.

Reduction: 3-Methoxypyrazine-2-methanol.

Substitution: Various substituted pyrazine derivatives depending on the reagents used.

科学研究应用

Chemistry

3-Methoxypyrazine-2-carbaldehyde serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds. Its ability to participate in substitution reactions allows for the creation of diverse derivatives that can be tailored for specific applications.

Biology

Research indicates potential biological activities, including:

- Antimicrobial properties : The compound has been studied for its effectiveness against various microbial strains.

- Anticancer properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

The compound is being investigated for its role in drug development. Its functional groups allow it to interact with biological targets, potentially leading to novel therapeutic agents. The mechanism of action involves forming covalent bonds with nucleophilic sites on proteins and enzymes, which may alter their functions.

Flavor and Fragrance Industry

Due to its aromatic properties, this compound is utilized in enhancing the aroma profiles of various products. It is particularly relevant in food chemistry, where pyrazines are known for their earthy or green flavors, commonly found in roasted or fermented food products .

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that the compound exhibited significant inhibitory effects, suggesting its potential use as a natural preservative in food products.

Case Study 2: Drug Development

Research focused on the synthesis of derivatives from this compound led to compounds that showed promising anticancer activity in vitro. These findings indicate a pathway for developing new chemotherapeutic agents based on this compound's structure.

作用机制

The mechanism of action of 3-Methoxypyrazine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy group may influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and distribution within biological systems .

相似化合物的比较

2-Isobutyl-3-methoxypyrazine: Known for its strong odor and presence in foods like roasted peanuts.

2-Butyl-3-methoxypyrazine: Another methoxypyrazine with distinct olfactory properties.

Comparison: Unlike other methoxypyrazines, the presence of the aldehyde group at the second position allows for additional chemical modifications and interactions, making it a versatile compound in research and industry .

生物活性

3-Methoxypyrazine-2-carbaldehyde is an aromatic heterocyclic compound characterized by a pyrazine ring with a methoxy group at the 3-position and an aldehyde group at the 2-position. This compound is of interest due to its potential applications in flavor chemistry, medicinal chemistry, and as a precursor for synthesizing novel metal complexes. Its biological activities and applications are increasingly being explored in various research contexts.

The molecular formula of this compound is , and it has been identified as a significant flavor compound in roasted and fermented foods, contributing to the aroma profile of wines and other beverages .

Antimicrobial Activity

Studies have shown that methoxypyrazines can exhibit antimicrobial properties. For instance, derivatives of pyrazine compounds have been tested against various bacterial strains, suggesting that this compound may also possess similar activities. The exact mechanisms and efficacy against specific pathogens require further investigation.

Neuroprotective Effects

There is emerging evidence suggesting that pyrazine derivatives may have neuroprotective effects. For example, compounds with structural similarities to this compound have been studied for their potential in treating conditions like depression and anxiety by modulating neurotransmitter systems . This suggests a promising area for future research into the neuropharmacological effects of this compound.

Case Studies

- Wine Aroma Studies : In a study investigating the impact of wine matrix ingredients on the extraction of methoxypyrazines, it was found that different extraction conditions significantly affected the recovery rates of these compounds from synthetic wine matrices. This highlights the importance of understanding how environmental factors influence the biological activity of flavor compounds like this compound .

- Flavor Chemistry : Research into the role of methoxypyrazines in flavor profiles has demonstrated their significance in enhancing sensory attributes in food products. This includes their contribution to the aroma complexity in wines, where they are linked to varietal characteristics .

Research Findings Summary Table

| Aspect | Findings |

|---|---|

| Chemical Structure | Aromatic heterocyclic compound with methoxy and aldehyde functional groups |

| Antioxidant Activity | Exhibits potential antioxidant properties; specific studies needed |

| Antimicrobial Activity | Similar derivatives show antimicrobial effects; further research required |

| Neuroprotective Effects | Potential for treating mood disorders; requires more targeted studies |

| Flavor Chemistry | Significant role in wine aroma; affects sensory perception |

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 3-Methoxypyrazine-2-carbaldehyde, and what critical reaction conditions influence yield?

- Methodological Answer : A reliable synthesis route involves sequential functional group transformations. Starting from 3-hydroxypyrazin-2-carboxamide, phosphorous oxychloride replaces the hydroxyl group with chlorine, forming 3-chloro-2-cyanopyrazine. Methoxylation via sodium methoxide yields 3-methoxy-2-cyanopyrazine. Subsequent base hydrolysis with hydrogen peroxide produces 3-methoxy-2-carboxamideopyrazine, followed by a Hofmann rearrangement using sodium hypochlorite to generate the primary amine. For aldehyde formation, oxidation or specific hydrolysis conditions must be optimized. Key factors include:

- Temperature control during methoxylation (50–80°C).

- Base strength during hydrolysis (e.g., NaOH vs. KOH).

- Reaction time for Hofmann rearrangement (12–24 hours).

Reference :

Q. How can X-ray crystallography resolve the molecular structure of this compound derivatives?

- Methodological Answer : X-ray crystallography is used to determine bond lengths, angles, and intermolecular interactions. For example, the 2,4-dinitrophenylhydrazone derivative of this compound was analyzed, revealing π-π stacking between pyrazine and phenyl rings (3.4–3.6 Å spacing) and hydrogen bonding involving the aldehyde group. Critical steps include:

- Crystal growth via slow evaporation in ethanol.

- Data collection at low temperature (100 K) to minimize thermal motion.

- Refinement using software like SHELX.

Reference :

Q. What analytical methodologies are recommended for quantifying trace levels of this compound in complex matrices?

- Methodological Answer : Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC×GC-TOF-MS is optimal. Key parameters:

Advanced Research Questions

Q. How do intermolecular interactions (e.g., π-π stacking) influence the solid-state packing and solubility of this compound derivatives?

- Methodological Answer : π-π interactions between the pyrazine ring and aromatic substituents (e.g., in hydrazones) dictate crystal packing. Stronger π-π stacking (e.g., 3.4 Å spacing) reduces solubility in polar solvents. To enhance solubility:

- Introduce bulky substituents (e.g., isopropyl groups) to disrupt stacking.

- Use co-crystallization agents like succinic acid.

Reference :

Q. What experimental approaches resolve contradictions in reported metabolic pathways of this compound intermediates?

- Methodological Answer : Temporal tracking of intermediates using deuterated standards and mixed-mode cation-exchange SPE resolves discrepancies. For example, 3-isobutyl-2-hydroxypyrazine (IBHP) peaks 1–2 weeks post-veraison, contradicting earlier assumptions of simultaneous decline with IBMP. Key steps:

- Sampling at 7-day intervals during berry maturation.

- Derivatization with BSTFA for GC-MS detection (LOD: 20 ng/L).

Reference :

Q. How do structural modifications at the methoxy or aldehyde positions affect reactivity and stability?

- Methodological Answer :

- Methoxy Group : Electron-donating effects stabilize the pyrazine ring but reduce electrophilicity at the aldehyde.

- Aldehyde Group : Susceptible to oxidation; stabilization via hydrazone formation (e.g., with 2,4-dinitrophenylhydrazine).

Reactivity can be tuned by substituting the methoxy group with stronger electron-withdrawing groups (e.g., nitro). Reference :

Q. What are the sensory interaction mechanisms between this compound and oxidation-derived aldehydes in complex systems?

- Methodological Answer : In wine matrices, this compound derivatives (e.g., IBMP) interact with methional (oxidation aldehyde) via:

属性

IUPAC Name |

3-methoxypyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-10-6-5(4-9)7-2-3-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNNCWQBJSXORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579085 | |

| Record name | 3-Methoxypyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63874-90-8 | |

| Record name | 3-Methoxypyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypyrazine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。